(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a 2-fluorobenzyl group, and a carboxylic acid group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyrrolidine ring using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for bioactive molecules that can modulate biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved include inhibition of enzyme activity or modulation of receptor-ligand interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and improved pharmacokinetic profiles.
Properties
IUPAC Name |
(2S,4R)-4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFGLMRAXULKI-RISCZKNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375997 |
Source
|
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959579-52-3 |
Source
|
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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